molecular formula C7H8N2O3S B7877220 2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid

2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid

Cat. No.: B7877220
M. Wt: 200.22 g/mol
InChI Key: ICPCLVHJKMLUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions in various scientific fields, making it a compound of interest in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” involves multiple steps, starting with the reaction of 3,4-dichlorobenzyl chloride with cyanide anion to form 3,4-dichlorophenylacetonitrile. This intermediate is then reacted with sodium methoxide and ethyl acetate to produce alpha-acetoxy-3,4-dichlorobenzeneacetonitrile. The nitrile group is removed in the presence of sulfuric acid to yield 3,4-dichlorophenylacetone. Finally, oxime formation with hydroxylamine followed by reduction completes the synthesis .

Industrial Production Methods: Industrial production of compound “this compound” typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: Compound “this compound” can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur with halogens or other nucleophiles, facilitated by catalysts like palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium on carbon in the presence of hydrogen gas.

Major Products: The major products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” involves its interaction with specific molecular targets. It acts as a highly potent and selective serotonin releasing agent, binding to the serotonin transporter with high affinity. Additionally, it functions as a selective serotonergic neurotoxin and a monoamine oxidase inhibitor .

Comparison with Similar Compounds

  • 3,4-Methylenedioxyamphetamine
  • Para-chloroamphetamine
  • Paramethoxyamphetamine

Comparison: Compound “2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid” is unique in its high potency and selectivity as a serotonin releasing agent. Compared to similar compounds, it has a slightly lower potency as a serotonergic neurotoxin but exhibits a broader range of pharmacological actions .

By understanding the detailed properties and applications of compound “this compound,” researchers can better utilize its potential in various scientific and industrial fields

Properties

IUPAC Name

2-(2-methylsulfanyl-4-oxo-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-13-7-8-4(3-6(11)12)2-5(10)9-7/h2H,3H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCLVHJKMLUMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C=C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C=C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.